molecular formula C12H11NO2 B2864749 (E)-3-(1-methylindol-2-yl)prop-2-enoic acid CAS No. 132418-68-9

(E)-3-(1-methylindol-2-yl)prop-2-enoic acid

Cat. No. B2864749
CAS RN: 132418-68-9
M. Wt: 201.225
InChI Key: UEWKUVAAIKIGEJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-methylindol-2-yl)prop-2-enoic acid, also known as indole-3-acrylic acid, is a plant hormone that belongs to the family of auxins. It plays a crucial role in plant growth and development, including cell division, elongation, and differentiation. In recent years, (E)-3-(1-methylindol-2-yl)prop-2-enoic acid has gained significant attention in the scientific community due to its potential applications in agriculture, medicine, and biotechnology.

Scientific Research Applications

Synthesis and Material Science

One of the primary applications of "(E)-3-(1-methylindol-2-yl)prop-2-enoic acid" derivatives lies in the synthesis of organic compounds and materials with specific properties. For example, the synthesis of highly stable luminescent molecular crystals based on derivatives of this compound has been reported. These crystals exhibit stable photoluminescence at ambient conditions, indicating their potential use in optoelectronic devices and sensors (Zhestkij et al., 2021).

Biochemical Applications

In the biochemical sphere, derivatives of "(E)-3-(1-methylindol-2-yl)prop-2-enoic acid" have been investigated for their ability to interact with biological pathways. For instance, the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives via iron(III)-catalyzed hydroarylation showcases the potential of these compounds in pharmaceutical development. These derivatives could serve as precursors for drugs targeting specific biochemical pathways (Kutubi & Kitamura, 2011).

Structural and Chemical Analysis

The compound and its derivatives also play a role in the structural and chemical analysis of organic molecules. Studies have detailed the synthesis of enamides from "(Z)-3-Arylprop-2-enoic acids" and explored their potential applications. This work provides valuable insights into the chemical properties and reactivity of these compounds, furthering our understanding of their potential uses in synthetic chemistry (Brettle & Mosedale, 1988).

Coordination Chemistry and Sensing

Additionally, derivatives of "(E)-3-(1-methylindol-2-yl)prop-2-enoic acid" have been employed in coordination chemistry to create novel metal complexes and coordination polymers. These compounds have been studied for their structures and potential gas sensing properties, indicating the versatility of "(E)-3-(1-methylindol-2-yl)prop-2-enoic acid" derivatives in creating functional materials for environmental monitoring and other applications (Rad et al., 2016).

properties

IUPAC Name

(E)-3-(1-methylindol-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-10(6-7-12(14)15)8-9-4-2-3-5-11(9)13/h2-8H,1H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWKUVAAIKIGEJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C=C1/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-methylindol-2-yl)prop-2-enoic acid

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